

Application Note: Analysis of Spiroxamine Residues Using the QuEChERS Protocol

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Compound of Interest

Compound Name: Spiroxamine

Cat. No.: B1682169

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Abstract

This application note provides a detailed protocol for the determination of **spiroxamine** residues in various food matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology. **Spiroxamine** is a widely used fungicide, and monitoring its residues is crucial for ensuring food safety and compliance with regulatory limits. The described method, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers a sensitive, reliable, and efficient approach for the quantification of **spiroxamine**. This document includes a comprehensive experimental protocol, quantitative performance data, and a visual representation of the workflow.

Introduction

Spiroxamine is a systemic fungicide used to control a variety of fungal diseases in crops such as grapes and strawberries.[1][2] Due to its widespread use, there is a potential for residues to remain in agricultural products, necessitating robust analytical methods for their detection and quantification to protect consumer health. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for multi-residue pesticide analysis in food matrices.[3][4][5] It offers significant advantages over traditional methods, including reduced solvent consumption, high throughput, and simplicity.[3][6] This application note details a validated QuEChERS protocol for the analysis of **spiroxamine** residues, followed by sensitive determination using UPLC-MS/MS.

Experimental Protocol

This section outlines the materials, reagents, and step-by-step procedures for the extraction and cleanup of **spiroxamine** residues from food samples.

Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH) - HPLC or LC-MS grade
- Salts: Anhydrous magnesium sulfate (MgSO_4), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
- Dispersive SPE (d-SPE) Sorbents: Primary secondary amine (PSA), C18, Graphitized Carbon Black (GCB) - selection depends on the matrix
- Reagents: Formic acid, Ammonium formate
- Standards: **Spiroxamine** analytical standard
- Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and vials.

Standard Preparation

Prepare a stock solution of **spiroxamine** in acetonitrile (e.g., 1000 $\mu\text{g/mL}$). From the stock solution, prepare working standard solutions by serial dilution in a suitable solvent, typically acetonitrile or a matrix-matched blank extract, to construct a calibration curve (e.g., 0.001 - 0.1 $\mu\text{g/mL}$).

Sample Preparation (QuEChERS Extraction)

- Homogenization: Homogenize a representative portion of the sample (e.g., strawberries, grapes) to a uniform consistency.
- Weighing: Weigh $10 \text{ g} \pm 0.1 \text{ g}$ of the homogenized sample into a 50 mL centrifuge tube.
- Extraction:
 - Add 10 mL of acetonitrile.

- For fortified samples, add the appropriate volume of the **spiroxamine** working standard solution.
- Add an internal standard if required.
- Shake vigorously for 1 minute.^[7]
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).^[7]
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifugation: Centrifuge the tube at $\geq 1,500$ rcf for 5 minutes to achieve phase separation.

Dispersive SPE (d-SPE) Cleanup

- Transfer: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube containing a specific combination of sorbents. For many fruit and vegetable matrices, a combination of MgSO₄ and PSA is effective. For samples with high pigment or fat content, GCB or C18 may be included.
- Shaking and Centrifugation: Shake the d-SPE tube for 30 seconds and then centrifuge at a high speed for 2-5 minutes.
- Final Extract: The resulting supernatant is the final extract.

Instrumental Analysis (LC-MS/MS)

- Dilution: Dilute an aliquot of the final extract with a suitable mobile phase or solvent if necessary.
- Injection: Inject the diluted extract into the LC-MS/MS system.
- LC-MS/MS Conditions: The specific conditions for LC separation and MS/MS detection of **spiroxamine** should be optimized. An example of typical parameters is provided in the table below.

Table 1: Example of LC-MS/MS Instrumental Parameters for **Spiroxamine** Analysis

Parameter	Condition
LC Column	C18 reverse-phase column
Mobile Phase	A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient	Optimized for separation of spiroxamine from matrix interferences
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 µL
Ionization Mode	Electrospray Ionization (ESI) Positive
MS/MS Transitions	Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier)

Quantitative Data

The performance of the QuEChERS method for **spiroxamine** analysis has been validated in various studies. The following tables summarize the key quantitative data.

Table 2: Recovery and Precision of **Spiroxamine** in Different Matrices

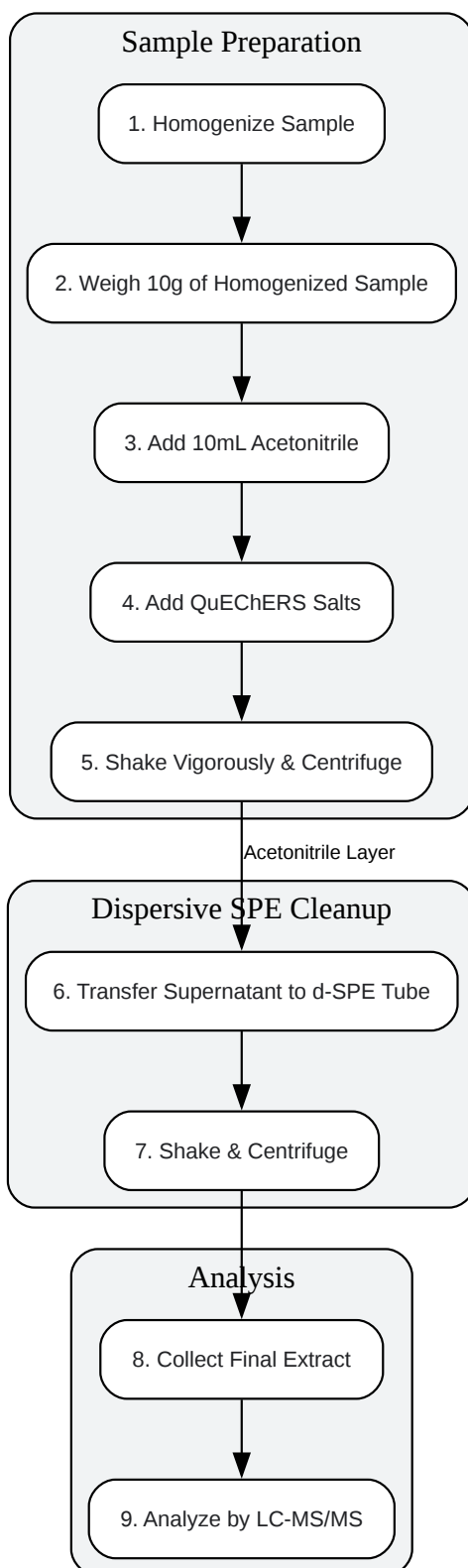
Matrix	Fortification Level (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Strawberry	0.01	97.1 - 108.2	< 4.9 (intra-day and inter-day)	[1]
Grapes	0.02 - 5.0	78 - 102	< 13	[1]
Must	0.02 - 5.0	78 - 102	< 13	[1]
Wine (Red and White)	Not Specified	90 - 101	< 9	[1]
Maize	0.005, 0.01, 0.02, 0.1	Not explicitly stated for Spiroxamine, but generally 70-120% for validated pesticides	Not explicitly stated for Spiroxamine, but generally $\leq 20\%$ for validated pesticides	[8]
Oranges, Carrots, Spinach	0.02, 0.1, 0.4, 1.0	Generally 70-130% for 165 pesticides	Not specified	[9]

Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for **Spiroxamine**

Matrix	Linearity Range (µg/mL or mg/kg)	Correlation Coefficient (r ²)	LOD (mg/kg)	LOQ (mg/kg)	Reference
Strawberry	0.001 - 0.1	> 0.999	Not Specified	0.001	[1]
Grapes, Must, Wine	Not Specified	Not Specified	Not Specified	0.02	[1]
Maize	0.010 - 0.200 (general for pesticides)	> 0.99 (general for pesticides)	Not Specified	0.01 (general for pesticides)	[7]
General (LC-MS/MS)	Not Specified	> 0.99 for most compounds	< 0.02 (for most compounds)	Not Specified	[9]
Soil	5 - 400 µg/kg	Not Specified	0.002	0.005	[10]

Experimental Workflow Diagram

The following diagram illustrates the key steps of the QuEChERS protocol for **spiroxamine** residue analysis.



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QuEChERS workflow for **spiroxamine** analysis.

Conclusion

The QuEChERS method provides a straightforward, rapid, and effective approach for the extraction and cleanup of **spiroxamine** residues from diverse food matrices. When combined with LC-MS/MS analysis, this protocol offers high sensitivity, accuracy, and reproducibility, making it well-suited for routine monitoring and regulatory compliance testing. The presented data demonstrates that the method achieves excellent recovery rates and low limits of detection, confirming its suitability for the analysis of **spiroxamine** at trace levels.

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